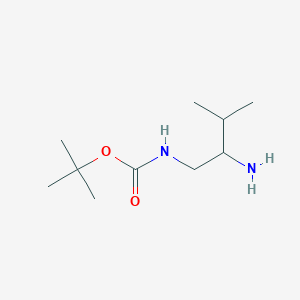

N-Boc-(2-amino-3-methylbutyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(2-amino-3-methylbutyl)amine, also known as tert-butyl (2-amino-3-methylbutyl)carbamate, is a compound with the molecular formula C10H22N2O2. It is a derivative of 2-amino-3-methylbutylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-(2-amino-3-methylbutyl)amine can be synthesized through the reaction of 2-amino-3-methylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or ethanol. The Boc group is introduced to protect the amino group, making it less reactive and allowing for selective reactions at other sites on the molecule .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts, such as Amberlyst-15, can enhance the efficiency and yield of the reaction . The product can be purified through standard techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-(2-amino-3-methylbutyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be selectively removed under acidic conditions to reveal the free amine.

Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amine during the formation of peptide bonds.

Common Reagents and Conditions

Di-tert-butyl dicarbonate (Boc2O):

Triethylamine: Acts as a base in the protection reaction.

Sodium borohydride: Used for reduction reactions.

Acidic conditions (e.g., trifluoroacetic acid): Employed for the deprotection of the Boc group.

Major Products Formed

Free amine: Formed upon deprotection of the Boc group.

Alcohols: Formed through reduction reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

N-Boc-(2-amino-3-methylbutyl)amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Design : The compound is utilized in designing drugs targeting neurological disorders, leveraging its ability to form stable interactions with biological targets .

- Bioconjugation : It plays a role in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other compounds. This enhances drug delivery systems and the development of diagnostic tools .

Peptide Synthesis

The compound is essential in peptide synthesis due to its protective Boc group, which facilitates the assembly of complex peptide chains. Key aspects include:

- Coupling Methods : Researchers employ various coupling methods such as carbodiimide coupling or in situ activation to incorporate this compound into peptide sequences.

- Selective Deprotection : The Boc group can be selectively removed under acidic conditions, allowing for further chain elongation or cyclization of peptides .

Research on Drug Mechanisms

This compound acts as a model compound in studies investigating drug mechanisms. It aids researchers in understanding the interactions between drugs and biological systems, providing insights into pharmacodynamics and pharmacokinetics.

Material Science

In material science, this compound is explored for developing new polymers with enhanced properties. This includes advancements in coatings and adhesives, where the compound's unique chemical structure contributes to improved material performance.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficiency of using this compound in synthesizing peptides through a one-pot reaction approach. This method allowed for high yield synthesis of N-Boc protected secondary amines, showcasing the compound's utility in streamlining peptide synthesis processes .

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Aromatic Aldehyde + Amine | 90 | High yield achieved with minimal side reactions |

| Aliphatic Aldehyde + Amine | 80 | Effective even with sterically hindered amines |

Case Study 2: Drug Mechanism Studies

In another research effort, this compound was used to elucidate drug interactions in neurological models. The findings indicated that compounds derived from this amine exhibited promising activity against specific neurological targets, highlighting its potential in drug discovery .

Mécanisme D'action

The mechanism of action of N-Boc-(2-amino-3-methylbutyl)amine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-ethanolamine: Similar in structure, with an ethanolamine backbone instead of 2-amino-3-methylbutylamine.

N-Boc-1,2-diaminoethane: Contains two amino groups protected by Boc groups.

Uniqueness

N-Boc-(2-amino-3-methylbutyl)amine is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .

Activité Biologique

N-Boc-(2-amino-3-methylbutyl)amine, also known as N-Boc-L-isoleucinamide, is a compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure features a Boc (tert-butyloxycarbonyl) protecting group attached to an amino acid derivative, which plays a crucial role in its biological activity and utility in peptide synthesis. This article explores the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the Boc group enhances the stability of the amine during synthesis and provides a protective mechanism that can be selectively removed under acidic conditions.

Synthesis Methods

This compound can be synthesized using various methods, including:

- Carbodiimide Coupling : This method facilitates the formation of peptide bonds by activating carboxylic acids for reaction with amines.

- In Situ Activation : This approach allows for the direct activation of amino acids in a reaction mixture, improving yield and efficiency.

The synthesis often employs starting materials that are enantiomerically pure, which is crucial for maintaining biological activity in subsequent applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, particularly due to its ability to undergo coupling reactions efficiently.

- Antibacterial Properties : Compounds structurally related to this compound have shown activity against biofilm formation in uropathogenic Escherichia coli, indicating potential applications as antibacterial agents .

- Drug Development : The compound's derivatives are explored for their roles in drug discovery, particularly in targeting pathways relevant to cancer treatment, such as the PI3K/mTOR pathway, which is often dysregulated in tumors .

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the synthesis of enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids, showcasing the utility of this compound derivatives in creating complex molecules with potential therapeutic effects .

- Antibiofilm Activity : Research on related compounds highlighted their efficacy in inhibiting biofilm formation without affecting bacterial growth, suggesting a unique mechanism of action that could lead to new antibiofilm therapies .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Boc-phenylalanine | Contains a phenyl group | Commonly used in pharmaceutical applications |

| 2-Amino-3-methylbutyric acid | Contains a carboxylic acid | Exhibits different solubility properties |

| N-Boc-3-methylbutylamine | Similar backbone with different substituents | Primarily used in peptide synthesis |

These comparisons illustrate how structural variations influence biological activity and application potential.

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-3-methylbutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAMFTBALAAREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.